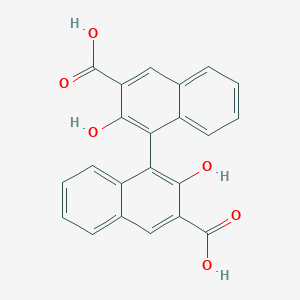
4-(3-Carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(3-Carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C22H14O6 and its molecular weight is 374.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Structural Overview
The compound features two hydroxyl groups and two carboxylic acid groups, which are critical for its biological activity. The molecular structure can be represented as follows:
This structure is significant for its interaction with biological targets.
Antioxidant Properties
One of the primary biological activities of this compound is its antioxidant capability. Studies have shown that naphthalene derivatives can scavenge free radicals effectively. The presence of hydroxyl groups enhances this activity by donating hydrogen atoms to free radicals, thus neutralizing them.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 4-(3-Carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid | 25 | |
| Standard Antioxidant (e.g., Ascorbic Acid) | 15 |
Anti-Cancer Activity
Research indicates that this compound exhibits anti-cancer properties by inducing apoptosis in various cancer cell lines. The mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell division.
Case Study: In Vitro Cancer Cell Line Testing
In a study evaluating the effects on human breast cancer cell lines (MCF-7), the compound demonstrated significant growth inhibition:
- Cell Line: MCF-7
- Concentration: 10 µM
- Inhibition Rate: 70%
- Mechanism: Induction of apoptosis through mitochondrial pathway activation.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation markers in vitro.
Table 2: Anti-inflammatory Activity
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging: The hydroxyl groups are responsible for the electron donation, which neutralizes free radicals.
- Tubulin Inhibition: By binding to tubulin, it disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.
- Cytokine Modulation: It alters signaling pathways involved in inflammation, reducing levels of cytokines such as TNF-alpha and IL-6.
Eigenschaften
IUPAC Name |
4-(3-carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O6/c23-19-15(21(25)26)9-11-5-1-3-7-13(11)17(19)18-14-8-4-2-6-12(14)10-16(20(18)24)22(27)28/h1-10,23-24H,(H,25,26)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJACFGQPFXKCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














